molecular formula C21H23N3O4S B3830952 N-(2-cyanoethyl)-N-cyclohexyl-4'-nitro-4-biphenylsulfonamide

N-(2-cyanoethyl)-N-cyclohexyl-4'-nitro-4-biphenylsulfonamide

Cat. No. B3830952
M. Wt: 413.5 g/mol
InChI Key: HFLAOLJVHRIPLK-UHFFFAOYSA-N
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Description

“N-(2-cyanoethyl)-N-cyclohexyl-4’-nitro-4-biphenylsulfonamide” is a complex organic compound. It likely contains a cyclohexyl group (a six-membered carbon ring), a biphenyl group (two connected phenyl rings), a nitro group (NO2), and a sulfonamide group (SO2NH2). The “N-(2-cyanoethyl)” part suggests that a cyanoethyl group (CH2CH2CN) is attached to the molecule via a nitrogen atom .


Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, each adding a different functional group to the molecule. Unfortunately, without specific literature or resources detailing the synthesis of this exact compound, it’s challenging to provide a detailed synthesis analysis .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and a large number of atoms. A detailed molecular structure analysis would require computational modeling or experimental techniques such as X-ray crystallography .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and the reactants present. The nitro group could potentially undergo reduction reactions, and the sulfonamide group could participate in various organic reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include characteristics like melting point, boiling point, solubility, and reactivity. These properties would depend on the exact structure of the compound .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically discussed in the context of drugs interacting with the body. Without specific information on this compound’s biological activity, it’s difficult to discuss a mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. It could potentially be studied for use in materials science, pharmaceuticals, or other fields .

properties

IUPAC Name

N-(2-cyanoethyl)-N-cyclohexyl-4-(4-nitrophenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4S/c22-15-4-16-23(19-5-2-1-3-6-19)29(27,28)21-13-9-18(10-14-21)17-7-11-20(12-8-17)24(25)26/h7-14,19H,1-6,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLAOLJVHRIPLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N(CCC#N)S(=O)(=O)C2=CC=C(C=C2)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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